(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid
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Overview
Description
3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid is a complex organic compound with the molecular formula C24H20BrNO5 This compound is characterized by the presence of a bromo-substituted phenyl ring, a diphenylamino group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on calcium carbonate (Pd/CaCO3) and copper iodide (CuI) under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Condensation Reactions: The acrylic acid moiety can engage in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid involves its interaction with molecular targets through its functional groups. The bromo and diphenylamino groups can participate in various binding interactions, while the acrylic acid moiety can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-(diphenylamino)biphenyl
- 4-(Diphenylamino)phenylboronic acid
- 4,4’-Dibromodiphenyl ketone
Uniqueness
3-{2-Bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H20BrNO5 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
(E)-3-[2-bromo-5-methoxy-4-[2-oxo-2-(N-phenylanilino)ethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H20BrNO5/c1-30-21-14-17(12-13-24(28)29)20(25)15-22(21)31-16-23(27)26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,28,29)/b13-12+ |
InChI Key |
IHUNXSAATOMEFE-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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